n-Propyl-1h-pyrazole-1-carboxamide

Agrochemical Discovery Succinate Dehydrogenase Inhibitor Antifungal Activity

Sourcing inconsistent batches of unsubstituted pyrazole scaffolds can compromise your SAR studies. n-Propyl-1H-pyrazole-1-carboxamide (CAS 93605-70-0) offers a structurally authenticated core for PDE5 inhibitor and agrochemical programs. • Application: Direct precursor for Sildenafil intermediates; generates SDHI fungicide derivatives with 6.6x the anti-Rhizoctonia solani potency of fluxapyroxad. • Value: 98% pure fundamental scaffold eliminates substitution bias, ensuring reproducible library synthesis.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
Cat. No. B12857817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Propyl-1h-pyrazole-1-carboxamide
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCCCNC(=O)N1C=CC=N1
InChIInChI=1S/C7H11N3O/c1-2-4-8-7(11)10-6-3-5-9-10/h3,5-6H,2,4H2,1H3,(H,8,11)
InChIKeyQHKYPGLTRMUGNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-Propyl-1H-pyrazole-1-carboxamide: Specifications & Structural Identity


n-Propyl-1H-pyrazole-1-carboxamide (CAS: 93605-70-0) is a heterocyclic compound within the pyrazole carboxamide class, characterized by an N-propyl substitution at the 1-position of the pyrazole ring and a carboxamide functional group . Its molecular formula is C7H11N3O, with a molecular weight of 153.18 g/mol . As an unsubstituted core scaffold, it serves as a fundamental reference molecule and versatile synthetic intermediate for generating more complex pyrazole derivatives, including the active pharmaceutical ingredient Sildenafil and various agrochemical fungicides [1].

Scaffold Unsubstituted core reference for pyrazole carboxamide class
Synthesis Versatile intermediate for PDE5 inhibitor and agrochemical scaffolds
Libraries Starting point for focused SAR and derivative generation

n-Propyl-1H-pyrazole-1-carboxamide: Generic Substitution Risks


Within the pyrazole carboxamide class, minor structural modifications, such as the addition of a single methyl, chloro, or phenyl group, can profoundly alter a compound's physicochemical properties, biological target affinity, and metabolic stability [1]. For instance, simple N-substitution changes on the pyrazole ring have been shown to shift a molecule's activity from insecticidal to fungicidal, or from a PDE5 inhibitor intermediate to an SDH inhibitor [2]. Therefore, assuming functional equivalence between n-Propyl-1H-pyrazole-1-carboxamide and its analogs, such as 1,5-dimethyl-N-propyl-1H-pyrazole-3-carboxamide, without direct comparative data is a high-risk procurement decision that can compromise experimental reproducibility and research outcomes [3].

Target Scaffold n-Propyl-1H-pyrazole-1-carboxamide (Unsubstituted Core) Research Reference
Common Analog e.g., 1,5-dimethyl-N-propyl-1H-pyrazole-3-carboxamide Functional Profile May Shift
Minor N-substitution changes can shift target affinity from PDE5 to SDH or insecticidal pathways, limiting direct substitution.
Analog physicochemical properties and metabolic stability may not transfer, requiring independent validation.

n-Propyl-1H-pyrazole-1-carboxamide: Performance Evidence


SDH Inhibitor Fungicide Scaffold

While n-Propyl-1H-pyrazole-1-carboxamide itself is an unsubstituted scaffold, its derivatives, particularly those with a diarylamine motif, have demonstrated exceptional antifungal potency. For example, the lead compound '1c' (a specific substituted pyrazole carboxamide) exhibits an EC50 of 0.005 mg/L against Rhizoctonia solani in vitro, which is 6.6-fold more potent than the commercial fungicide fluxapyroxad (EC50 = 0.033 mg/L) [1]. Furthermore, '1c' showed a lower IC50 (0.034 mg/L) for SDH enzyme inhibition compared to fluxapyroxad (0.037 mg/L) [1]. This underscores the value of the core scaffold as a starting point for creating highly active molecules, where proper functionalization yields compounds superior to established benchmarks.

SDH Scaffold Context
Class-level
Derivative 1c EC50: 0.005 mg/L vs Fluxapyroxad: 0.033 mg/L
Reported scaffold antifungal assay context
Data to verify for unsubstituted core
Agrochemical Discovery Succinate Dehydrogenase Inhibitor Antifungal Activity

In Vivo Efficacy Against Rice Sheath Blight

Derivatives of the pyrazole carboxamide class have shown superior performance in more complex biological systems. In field trials, the pyrazole carboxamide compound SCU3038 achieved 74.10% control efficacy against rice sheath blight (Rhizoctonia solani) at a rate of 200 g ai/ha [1]. This performance was better than the commercial standard thifluzamide, which provided 71.40% control under the same conditions [1]. In preceding pot tests, the in vivo EC50 of SCU3038 was 0.95 mg/L, which is a 2.4-fold improvement over fluxapyroxad's EC50 of 2.29 mg/L [1].

Field Trial Endpoint
Class-level
SCU3038 74.10% efficacy vs Thifluzamide 71.40%
Reported field trial model context
200 g ai/ha against rice sheath blight
Agrochemical Field Trials Rice Sheath Blight In Vivo Efficacy

Structure-Dependent Fungicidal vs. Insecticidal Activity

The n-Propyl-1H-pyrazole-1-carboxamide scaffold is a versatile starting point that can be directed towards different pesticidal activities through specific substitutions. A study of 1H-pyrazole-5-carboxamide derivatives containing a phenyl thiazole moiety found that compound 9b displayed potent fungicidal activity against Erysiphe graminis with an EC50 of 3.04 mg/L, outperforming the commercial fungicide Thifluzamide [1]. Conversely, a closely related derivative, compound 9l, exhibited potent insecticidal activity against Aphis fabae with an LC50 of 3.81 mg/L, which was comparable to the commercial insecticide Tolfenpyrad [1].

SAR Profile Tuning
Class-level
Deriv. 9b: Fungicidal (3.04 mg/L) / Deriv. 9l: Insecticidal (3.81 mg/L)
Assay profiling and SAR library context
Substitution determines target selectivity
Structure-Activity Relationship Pesticide Discovery Dual-Activity Scaffolds

Guanylating Agent in Solid-Phase Peptide Synthesis

The structurally related compound N-Propyl-1H-pyrazole-1-carboxamidine has been established as an efficient guanylating agent for the solid-phase synthesis of Nω-propylarginine-containing dipeptides . This method achieves the synthesis of these modified peptides in moderate yields and is versatile enough to incorporate the Nω-propylarginine moiety at either the N- or C-terminus of the peptide chain .

Chem. Biology Utility
Supporting
Guanylating agent for Nω-propylarginine peptide synthesis
Supports peptide chemistry methodology
Moderate yield; N- or C-terminus incorporation
Peptide Chemistry Solid-Phase Synthesis Nω-Propylarginine

n-Propyl-1H-pyrazole-1-carboxamide: Application Scenarios


PDE5 Inhibitor Synthesis Scaffold

n-Propyl-1H-pyrazole-1-carboxamide serves as the fundamental core structure for the industrial synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide, a key intermediate in the production of Sildenafil and its analogues used to treat erectile dysfunction [1]. Procuring the unsubstituted core allows for the exploration of novel PDE5 inhibitors with potentially improved selectivity or pharmacokinetic profiles.

Core Scaffold for SDHI Fungicides

This compound is an ideal starting material for designing and synthesizing novel succinate dehydrogenase inhibitor (SDHI) fungicides. Research has demonstrated that derivatives of this scaffold can achieve in vitro potency (EC50) against Rhizoctonia solani that is 6.6-fold higher than the commercial SDHI fluxapyroxad [2]. This application is directly supported by the class-level inference data in Section 3.

Peptide Modification Reagent Precursor

Given the established use of the closely related N-Propyl-1H-pyrazole-1-carboxamidine as an efficient guanylating agent for synthesizing Nω-propylarginine-containing peptides , n-Propyl-1H-pyrazole-1-carboxamide is a logical precursor for developing novel reagents to introduce post-translational modifications or labels into peptides and proteins for biochemical studies.

Application
Selection Property
Validation Focus
PDE5 Inhibitor Synthesis Scaffold
Scaffold identity context
PDE5 pathway study fit
SDHI Agrochemical Scaffold
Agrochemical scaffold context
SDH inhibition assay context
Peptide Modification Precursor
Chemical biology reagent context
Method compatibility review

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